
Tetracos-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracos-4-ene is a long-chain hydrocarbon with the molecular formula C24H48 It is an unsaturated compound featuring a double bond at the fourth carbon atom in the chain This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracos-4-ene can be achieved through several methods. One common approach involves the oligomerization of ethylene, where ethylene molecules are combined to form longer hydrocarbon chains. This process typically requires the use of a catalyst, such as a Ziegler-Natta catalyst, under controlled temperature and pressure conditions.
Another method involves the partial hydrogenation of tetracosyne, a compound with a triple bond at the fourth carbon atom. This reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon, under mild hydrogen pressure.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using heat and a catalyst. The resulting mixture is then separated through distillation to isolate this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracos-4-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: The double bond in this compound can be reduced to form tetracosane, a saturated hydrocarbon, using hydrogen gas and a suitable catalyst.
Substitution: Halogenation reactions can occur, where halogen atoms (e.g., chlorine or bromine) replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Halogenation reactions often use halogen gases (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include tetracosanol (alcohol), tetracosanal (aldehyde), or tetracosanoic acid (carboxylic acid).
Reduction: The major product is tetracosane.
Substitution: Halogenated derivatives of this compound, such as 4-chlorotetracosane or 4-bromotetracosane.
Applications De Recherche Scientifique
Tetracos-4-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and the effects of chain length on reaction kinetics.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound derivatives in treating various diseases.
Industry: this compound is used in the production of specialty chemicals, lubricants, and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of tetracos-4-ene depends on the specific reaction or application. In oxidation reactions, the double bond in this compound is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. In biological systems, the exact molecular targets and pathways are still under investigation, but it is believed that this compound and its derivatives interact with cellular membranes and enzymes, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Tetracos-4-ene can be compared with other long-chain alkenes, such as hexacos-4-ene and octacos-4-ene These compounds share similar chemical properties but differ in chain length, which can influence their physical properties and reactivity
List of Similar Compounds
Hexacos-4-ene: A long-chain alkene with 26 carbon atoms and a double bond at the fourth position.
Octacos-4-ene: A long-chain alkene with 28 carbon atoms and a double bond at the fourth position.
Tetracosane: The fully saturated analog of this compound, with no double bonds.
Propriétés
Numéro CAS |
142227-00-7 |
|---|---|
Formule moléculaire |
C24H48 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
tetracos-4-ene |
InChI |
InChI=1S/C24H48/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h7,9H,3-6,8,10-24H2,1-2H3 |
Clé InChI |
AINFQPFKWRNNSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
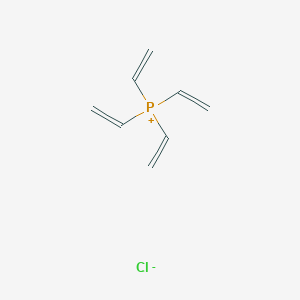

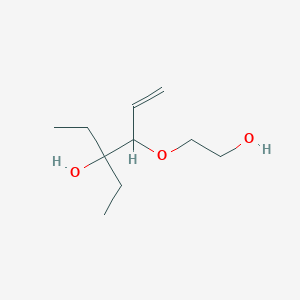
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
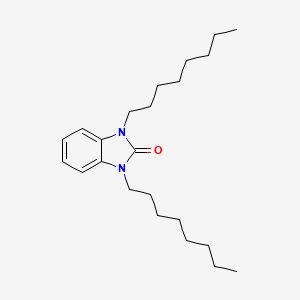
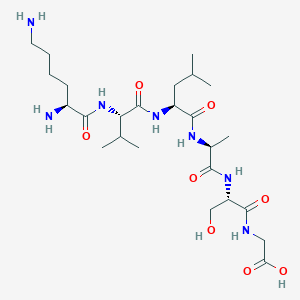
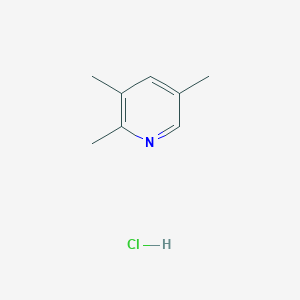

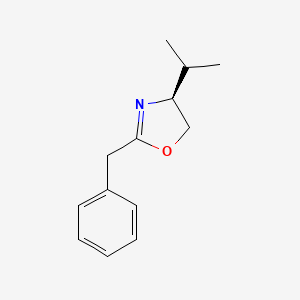
![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
